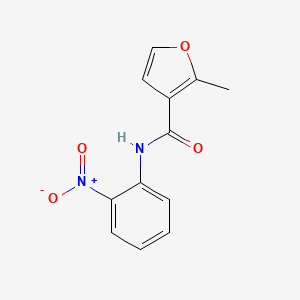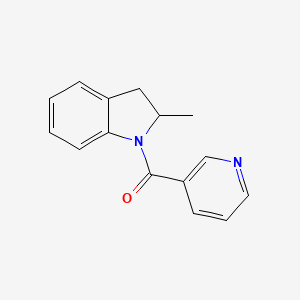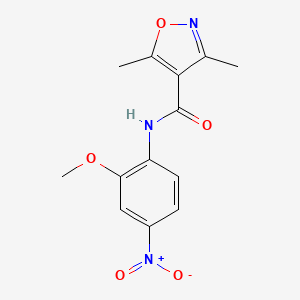
2-methyl-N-(2-nitrophenyl)-3-furamide
Overview
Description
2-methyl-N-(2-nitrophenyl)-3-furamide is a chemical compound that belongs to the class of nitrofurans. It is also known as Nifuratel and is widely used in the field of scientific research. The compound has shown promising results in various studies and has been extensively researched for its mechanism of action, biochemical and physiological effects, and potential applications.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-nitrophenyl)-3-furamide involves the inhibition of nucleic acid synthesis in microorganisms. The compound acts by binding to the DNA of microorganisms and inhibiting the activity of enzymes involved in DNA replication and transcription. This leads to the disruption of the normal functioning of the microorganism, ultimately resulting in its death.
Biochemical and Physiological Effects:
2-methyl-N-(2-nitrophenyl)-3-furamide has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in microorganisms. The compound has also been shown to have anti-inflammatory and immunomodulatory effects. In addition, it has been reported to have a low toxicity profile and is well-tolerated in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-methyl-N-(2-nitrophenyl)-3-furamide is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of microorganisms, including multidrug-resistant strains. The compound is also easy to synthesize and is relatively inexpensive compared to other antimicrobial agents. However, one of the limitations of the compound is that it may have potential side effects on human cells, which needs to be further studied.
Future Directions
There are several future directions for research on 2-methyl-N-(2-nitrophenyl)-3-furamide. One of the potential areas of research is the development of new derivatives of the compound with improved antimicrobial activity and reduced toxicity. Another area of research is the investigation of the compound's potential use as an antitumor agent and in the treatment of parasitic infections. Moreover, further studies are required to elucidate the exact mechanism of action of the compound and its potential side effects on human cells.
Conclusion:
In conclusion, 2-methyl-N-(2-nitrophenyl)-3-furamide is a promising compound that has shown potential in various scientific research applications. It has broad-spectrum antimicrobial activity, low toxicity, and several biochemical and physiological effects. The compound's mechanism of action involves the inhibition of nucleic acid synthesis in microorganisms. However, further research is required to fully understand the compound's potential and limitations.
Scientific Research Applications
2-methyl-N-(2-nitrophenyl)-3-furamide has been extensively used in scientific research for various applications. It has shown promising results in the fields of microbiology, pharmacology, and toxicology. The compound has been studied for its antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been investigated for its potential use as an antitumor agent and as a treatment for parasitic infections.
properties
IUPAC Name |
2-methyl-N-(2-nitrophenyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-8-9(6-7-18-8)12(15)13-10-4-2-3-5-11(10)14(16)17/h2-7H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVCZLKUOSCBJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-nitrophenyl)furan-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenylbutanamide](/img/structure/B4180920.png)

![N-methyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4180938.png)
![3-{[(2-bromobenzyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4180945.png)

![2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4180956.png)


![ethyl 5-benzyl-2-[(methoxycarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4180971.png)
![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)tetrahydro-2-furancarboxamide](/img/structure/B4180977.png)
![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}cyclopentanecarboxamide](/img/structure/B4180994.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4181000.png)

![1-(methylsulfonyl)-4-[(1-naphthyloxy)acetyl]piperazine](/img/structure/B4181026.png)